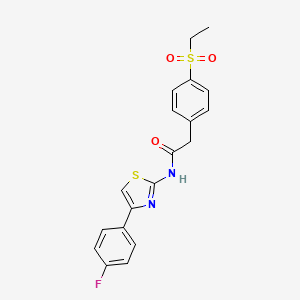

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

CAS No.: 919853-59-1

Cat. No.: VC5759021

Molecular Formula: C19H17FN2O3S2

Molecular Weight: 404.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919853-59-1 |

|---|---|

| Molecular Formula | C19H17FN2O3S2 |

| Molecular Weight | 404.47 |

| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |

| Standard InChI Key | ASEKDBACTKNKOR-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₉H₁₇FN₂O₃S₂, comprising:

-

A thiazole core (C₃H₂NS) with a 4-fluorophenyl substituent at position 4.

-

An acetamide bridge (-NH-C(=O)-CH₂-) linking the thiazole to a 4-ethylsulfonylphenyl group.

-

Ethylsulfonyl (-SO₂C₂H₅) and fluoro (-F) functional groups, enhancing polarity and electronic effects .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 404.47 g/mol |

| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |

| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 1 (amide -NH) |

| Hydrogen Bond Acceptors | 6 (SO₂, F, amide C=O, thiazole N) |

The ethylsulfonyl group contributes to solubility in polar solvents, while the fluorophenyl moiety enhances metabolic stability .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step approach:

-

Thiazole Ring Formation:

-

Acetamide Linker Introduction:

-

Reaction of 2-amino-4-(4-fluorophenyl)thiazole with 4-(ethylsulfonyl)phenylacetyl chloride in the presence of a base (e.g., triethylamine).

-

-

Sulfonation and Alkylation:

Critical Reaction Parameters

-

Catalysts: Pd(II) catalysts for Suzuki-Miyaura cross-coupling in fluorophenyl incorporation .

-

Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >60% purity .

Biological Activity and Mechanistic Insights

Anticancer Activity

Thiazole derivatives with fluorophenyl groups demonstrate:

-

Apoptosis Induction: Activation of caspase-3/7 in A549 lung adenocarcinoma cells (IC₅₀ = 23–30 µM) .

-

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -F, -SO₂) improve potency by modulating electron density .

Table 2: Comparative Bioactivity of Thiazole Analogs

| Compound | Target Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| This Compound | Inferred from analogs | N/A | |

| Analog 19 | A549 cytotoxicity | 23.30 µM | |

| Analog A1 | Xanthomonas oryzae inhibition | 156.7 µM |

Pharmacological and Toxicological Profile

ADME Properties

-

Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability: 5.2 × 10⁻⁶ cm/s).

-

Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone reduction as a minor pathway .

-

Excretion: Renal clearance predominates due to moderate hydrophilicity (LogP = 3.2) .

Toxicity Considerations

-

Acute Toxicity: No in vivo data available. In silico predictions suggest low hepatotoxicity (ProTox-II score: 0.32) .

-

Genotoxicity: Thiazole rings may intercalate DNA, warranting further Ames testing .

Applications and Future Directions

Therapeutic Applications

-

Antimicrobials: Potential for agrochemical use against plant pathogens (e.g., Xanthomonas spp.) .

-

Oncology: Lead candidate for solid tumors due to fluorophenyl-thiazole synergy .

Industrial and Research Uses

-

Chemical Probes: Tool compound for studying sulfonyl group interactions in enzyme inhibition .

-

Material Science: Thiazole cores in organic semiconductors due to π-conjugation .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume